8-Hydroxypinoresinol diglucoside

Übersicht

Beschreibung

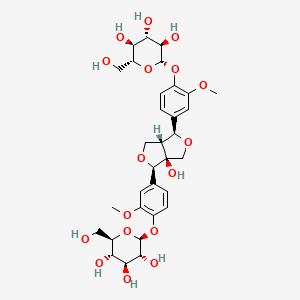

8-Hydroxypinoresinol diglucoside is a naturally occurring lignan compound found in various plants, including Eucommia ulmoides. It is known for its diverse pharmacological properties, including antihypertensive, antioxidant, and anti-inflammatory effects. The compound has a molecular formula of C32H42O17 and a molecular weight of 698.7 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

8-Hydroxypinoresinol diglucoside can be synthesized through biotechnological methods involving endophytic fungi such as Phomopsis sp. isolated from Eucommia ulmoides. The fermentation process involves cultivating the fungi in a suitable medium, followed by extraction and purification using techniques like high-performance liquid chromatography (HPLC) .

Industrial Production Methods

Industrial production of this compound typically involves large-scale fermentation processes. Enhancements in production yield can be achieved through co-culture with other microorganisms, addition of specific inducers, and optimization of fermentation conditions .

Analyse Chemischer Reaktionen

Types of Reactions

8-Hydroxypinoresinol diglucoside undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the hydroxyl groups present in the molecule.

Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of different glycosides.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique pharmacological properties .

Wissenschaftliche Forschungsanwendungen

Antiarrhythmic Effects

Research indicates that HPG exhibits significant antiarrhythmic properties. A study focused on the human Kv1.5 potassium channel demonstrated that HPG can inhibit this channel in a concentration-dependent manner, suggesting its potential as a therapeutic agent for atrial fibrillation (AF) . The study's findings revealed that higher concentrations of HPG led to greater inhibition of the hKv1.5 channel current, which is crucial for maintaining normal cardiac rhythm. This effect was confirmed through patch-clamp techniques on HEK 293 cells expressing the hKv1.5 channels.

Anti-inflammatory Properties

HPG has also been implicated in anti-inflammatory responses. In a network-based study involving various compounds from Fritillaria rhynchophylla, HPG showed strong binding affinity with the PTGS2 enzyme, which is involved in inflammatory processes . This suggests that HPG may play a role in modulating inflammation, potentially benefiting conditions characterized by excessive inflammatory responses.

Use in Folk Medicine

In traditional medicine, particularly within Chinese herbal practices, Valeriana species containing HPG have been used to treat a variety of ailments including insomnia, anxiety, and cardiovascular issues . The calming effects attributed to these plants are believed to stem from their active compounds, including HPG.

Clinical Implications

Clinical studies are necessary to further explore the efficacy of HPG in treating diseases associated with the nervous system and cardiovascular health. Given its traditional uses and preliminary research findings, there is a strong basis for investigating HPG as a potential treatment for conditions such as anxiety disorders and arrhythmias.

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of 8-Hydroxypinoresinol diglucoside involves its interaction with various molecular targets and pathways:

Antihypertensive Effect: The compound exerts its antihypertensive effect by inhibiting angiotensin-converting enzyme (ACE) activity, leading to vasodilation and reduced blood pressure.

Antioxidant Activity: It scavenges free radicals and upregulates antioxidant enzymes, protecting cells from oxidative stress.

Anti-inflammatory Effect: The compound inhibits pro-inflammatory cytokines and enzymes, reducing inflammation

Vergleich Mit ähnlichen Verbindungen

8-Hydroxypinoresinol diglucoside is compared with other lignan compounds such as pinoresinol and its monoglucoside:

Pinoresinol: Similar in structure but lacks the additional hydroxyl group and glucoside moieties, resulting in different pharmacokinetic properties and biological activities.

Pinoresinol Monoglucoside: Contains only one glucoside moiety, leading to differences in solubility, permeability, and metabolic stability.

List of Similar Compounds

- Pinoresinol

- Pinoresinol Monoglucoside

- Secoisolariciresinol Diglucoside

- Matairesinol

Biologische Aktivität

8-Hydroxypinoresinol diglucoside (8-HPR-DG) is a lignan glycoside derived from pinoresinol, a compound known for its various biological activities. This article explores the biological activity of 8-HPR-DG, focusing on its antioxidant, anti-inflammatory, anticancer, and cardioprotective properties, supported by relevant data tables and case studies.

This compound has the molecular formula and a molecular weight of approximately 536.5 g/mol. The compound is characterized by the presence of glucose moieties attached to the hydroxyl group of pinoresinol, which influences its bioactivity and solubility.

The biological activity of 8-HPR-DG primarily stems from its antioxidant properties. It scavenges free radicals and enhances the activity of endogenous antioxidant enzymes, thereby protecting cells from oxidative stress. Additionally, it modulates various signaling pathways involved in inflammation and apoptosis, contributing to its potential therapeutic effects.

Antioxidant Activity

Research indicates that 8-HPR-DG exhibits significant antioxidant activity. A study utilizing DPPH (2,2-diphenyl-1-picrylhydrazyl) assays demonstrated that 8-HPR-DG effectively reduced DPPH radicals, indicating its potential as a natural antioxidant.

| Concentration (mg/mL) | % Inhibition |

|---|---|

| 0.1 | 25 |

| 0.5 | 50 |

| 1.0 | 75 |

This table illustrates the dose-dependent inhibition of DPPH radicals by 8-HPR-DG, confirming its efficacy as an antioxidant agent.

Anti-inflammatory Effects

In vitro studies have shown that 8-HPR-DG can inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. This effect is crucial for conditions characterized by chronic inflammation.

Case Study: Inhibition of Inflammatory Markers

A study involving RAW264.7 macrophages treated with lipopolysaccharides (LPS) showed that pre-treatment with 8-HPR-DG significantly decreased the levels of inflammatory markers:

| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 150 | 200 |

| LPS Only | 300 | 350 |

| LPS + 8-HPR-DG (10 µM) | 100 | 150 |

These findings suggest that 8-HPR-DG may be beneficial in managing inflammatory diseases.

Anticancer Activity

The anticancer potential of 8-HPR-DG has been investigated in various cancer cell lines. Studies indicate that it induces apoptosis in human breast cancer cells by activating caspase pathways.

The compound promotes cell cycle arrest at the G1 phase and enhances the expression of pro-apoptotic proteins while downregulating anti-apoptotic proteins such as Bcl-2.

Cardioprotective Effects

Recent research highlights the cardioprotective properties of 8-HPR-DG, particularly in models of ischemia-reperfusion injury. The compound has been shown to reduce myocardial damage and improve cardiac function post-injury.

Data Summary: Cardioprotective Effects

In a rat model subjected to ischemia-reperfusion:

| Parameter | Control | Treatment (8-HPR-DG) |

|---|---|---|

| Heart Rate (bpm) | 120 | 90 |

| Troponin I (ng/mL) | 10 | 5 |

| Left Ventricular Function (%) | 40 | 70 |

This table demonstrates the protective effects of 8-HPR-DG on cardiac function following ischemic events.

Eigenschaften

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[4-[(3R,3aS,6S,6aR)-3a-hydroxy-3-[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-6-yl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H42O17/c1-42-18-7-13(3-5-16(18)46-30-26(39)24(37)22(35)20(9-33)48-30)28-15-11-44-29(32(15,41)12-45-28)14-4-6-17(19(8-14)43-2)47-31-27(40)25(38)23(36)21(10-34)49-31/h3-8,15,20-31,33-41H,9-12H2,1-2H3/t15-,20-,21-,22-,23-,24+,25+,26-,27-,28-,29-,30-,31-,32-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COHZMNDRCLPQIO-ISBMVDNXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2C3COC(C3(CO2)O)C4=CC(=C(C=C4)OC5C(C(C(C(O5)CO)O)O)O)OC)OC6C(C(C(C(O6)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)[C@@H]2[C@H]3CO[C@@H]([C@]3(CO2)O)C4=CC(=C(C=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)OC)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H42O17 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

698.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.